

# ATTO 488 NHS Ester: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	ATTO 488 NHS ester	
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This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **ATTO 488 NHS ester**, a widely utilized fluorescent probe in life sciences research and drug development. This document details its spectroscopic characteristics, physical properties, and provides standardized protocols for its application in labeling biomolecules.

## **Core Chemical and Physical Properties**

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by its high water solubility, strong absorption, and high fluorescence quantum yield.[3][4][5] These properties, combined with its exceptional thermal and photochemical stability, make it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.[1]

## **Spectroscopic and Physicochemical Data**

The key quantitative properties of **ATTO 488 NHS ester** are summarized in the tables below for easy reference and comparison.



Table 1: Spectroscopic Properties of ATTO 488

Property	Value	Reference
Excitation Maximum (λex)	501 nm	[3][8][9]
Emission Maximum (λem)	523 nm	[3][8][9]
Molar Extinction Coefficient ( $\epsilon$ )	9.0 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	[3][5][6]
Fluorescence Quantum Yield (Φ)	80%	[3][5][6]
Fluorescence Lifetime (τ)	4.1 ns	[3][6]
Recommended Excitation Source	488 nm Argon-Ion Laser	[3][6]

Table 2: Physical and Chemical Properties of ATTO 488 NHS Ester

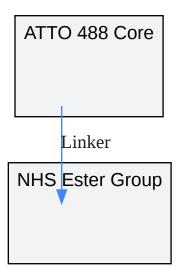
Property	Value	Reference
Molecular Formula	C29H26N4O12S2	[10][11]
Molecular Weight	686.67 g/mol	[10][11]
Solubility	Soluble in polar solvents like DMSO and DMF	[3]
Storage Conditions	Store at -20°C, protected from light and moisture	[3][10][12]

## Visualizing the Chemistry: Structure and Labeling

To better understand the molecular basis of its function, the chemical structure of **ATTO 488 NHS ester** and the general workflow for protein labeling are illustrated below.



#### Chemical Structure of ATTO 488 NHS Ester



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Caption: Chemical Structure of ATTO 488 NHS Ester.

The following diagram illustrates the general workflow for labeling a target protein with **ATTO 488 NHS ester**.



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Caption: General workflow for protein labeling with ATTO 488 NHS ester.

# **Experimental Protocols**



The following are detailed methodologies for common experiments involving **ATTO 488 NHS ester**. These protocols are intended as a guide and may require optimization for specific applications.

## **Protein and Antibody Labeling Protocol**

This protocol is adapted for labeling proteins, such as antibodies, with ATTO 488 NHS ester.

#### Materials:

- ATTO 488 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)[3]
- Protein or antibody solution (2-10 mg/mL)[1]
- Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.0-9.0[1]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[6]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

#### Procedure:

- Protein Preparation:
  - Ensure the protein solution is in an amine-free buffer (e.g., PBS).[6] If buffers containing
     Tris or glycine are used, the protein must be purified by dialysis against PBS.[1]
  - Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1] The
    recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.
    [1][13]
- Dye Preparation:
  - Allow the vial of ATTO 488 NHS ester to equilibrate to room temperature before opening.
     [3]



 Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[1] This solution should be prepared fresh before each use.[6]

#### Labeling Reaction:

- A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This may need to be optimized for your specific protein.
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6]
  - Alternatively, dialysis can be used for purification.[6]
  - The first colored band to elute from the column is typically the labeled protein.
- Characterization of the Conjugate:
  - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
  - Measure the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).
  - The DOL can be calculated using the following formula: DOL = (A\_max \*  $\epsilon$ \_protein) / ((A\_280 (A\_max \* CF\_280)) \*  $\epsilon$ \_dye) Where:
    - A max is the absorbance at 501 nm.
    - A\_280 is the absorbance at 280 nm.
    - ε protein is the molar extinction coefficient of the protein at 280 nm.



- $\epsilon$  dye is the molar extinction coefficient of the dye at 501 nm (90,000 M<sup>-1</sup>cm<sup>-1</sup>).
- CF\_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.10).[3]
- An optimal DOL for antibodies is generally between 2 and 10.[1]

Storage of the Conjugate: Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[6][12] Avoid repeated freeze-thaw cycles. [12]

## **General Protocol for Fluorescence Microscopy**

This protocol provides a general workflow for using ATTO 488-labeled antibodies for immunofluorescence staining of cells.

#### Materials:

- Cells cultured on coverslips or in imaging dishes.
- ATTO 488-labeled antibody.
- · Phosphate-buffered saline (PBS).
- Fixation solution (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- Mounting medium.

#### Procedure:

- Cell Preparation:
  - Fix the cells with the fixation solution for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.



- If the target protein is intracellular, permeabilize the cells with the permeabilization buffer for 10-15 minutes.[14]
- Wash the cells three times with PBS.
- Blocking:
  - Block non-specific antibody binding by incubating the cells with the blocking buffer for 30-60 minutes at room temperature.[14]
- Antibody Incubation:
  - Dilute the ATTO 488-labeled primary or secondary antibody in the blocking buffer to the desired concentration.
  - Incubate the cells with the antibody solution for 1 hour at room temperature in the dark.
     [14]
- · Washing:
  - Wash the cells three times with PBS to remove unbound antibodies.
- · Mounting and Imaging:
  - Mount the coverslips onto microscope slides using a suitable mounting medium.
  - Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~520 nm). Use the lowest possible laser power to minimize photobleaching.[14]

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